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Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered

significant attention in medicinal chemistry due to its diverse and potent biological activities.[1]

[2] Its structure, being isosteric to purines, allows it to interact with a wide range of biological

targets, leading to applications in various therapeutic areas.[3] Compounds incorporating this

framework have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial,

antiparasitic, and neuroprotective agents.[1][2] Notably, the successful development of the

kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in

exploring novel derivatives for therapeutic use.[1][2] This guide provides a comprehensive

overview of the synthesis, biological evaluation, and structure-activity relationships of novel

imidazo[1,2-b]pyridazine compounds, supported by detailed experimental protocols and data.

General Synthesis Strategies
The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a

condensation reaction. A prevalent method involves the reaction of a 3-amino-6-halopyridazine

with an α-bromoketone under mild basic conditions, such as in the presence of sodium
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bicarbonate.[4] The halogen on the pyridazine ring is crucial for ensuring the alkylation occurs

at the correct ring nitrogen, facilitating the desired bicyclic product formation.[4]

Beyond this classical approach, modern synthetic methods, particularly transition-metal

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), have been

extensively employed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the

creation of diverse chemical libraries for drug discovery.[3][5]

General Synthesis Workflow
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Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
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Therapeutic Applications and Biological Activity
The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration in multiple

disease contexts.

Oncology
Imidazo[1,2-b]pyridazines have shown significant promise as anticancer agents, primarily by

targeting key signaling kinases.

PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and

survival, and its dysregulation is common in cancer and fibrosis.[6][7] Novel imidazo[1,2-

b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.

[6][7] For instance, compound 11 from a recent study demonstrated potent inhibition of

PI3Kα (94.9% at 1 nM) and mTOR (42.99% at 1 nM), along with nanomolar antiproliferative

effects in pulmonary fibroblasts.[6]

ALK Inhibition: Anaplastic lymphoma kinase (ALK) is a validated target in certain non-small

cell lung cancers (NSCLCs).[8] Researchers have designed imidazo[1,2-b]pyridazine-based

macrocyclic derivatives to overcome resistance to existing ALK inhibitors, including the

challenging G1202R mutation.[8] Compound O-10 showed potent enzymatic inhibition

against wild-type ALK (IC₅₀ = 2.6 nM) and clinically relevant mutants like ALKG1202R (IC₅₀ =

6.4 nM).[8]

BTK Inhibition: Bruton's tyrosine kinase (BTK) is essential for B cell signaling and a key

target in B cell malignancies.[9] A covalent imidazo[1,2-b]pyridazine inhibitor, compound 22

(TM471-1), displayed potent BTK inhibition (IC₅₀ = 1.3 nM) with excellent kinase selectivity

and demonstrated complete tumor regression in a xenograft model.[9]

Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a target in oncology due to its high

expression in cancer cells.[10] Optimization of an initial hit led to the discovery of the

imidazo[1,2-b]pyridazine derivative 27f, an extremely potent and selective Mps1 inhibitor

(cellular Mps1 IC₅₀ = 0.70 nM) with significant antiproliferative activity against various cancer

cell lines.[10]
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Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-b]pyridazine compounds.
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Compound ID Target(s) IC₅₀ (nM)
Cell Line /
Assay

Reference

11 PI3Kα / mTOR

0.380 & 0.090

µM

(antiproliferative)

Pulmonary

Fibroblasts
[6]

O-10 ALKWT 2.6 Enzymatic Assay [8]

O-10 ALKG1202R 6.4 Enzymatic Assay [8]

22 BTK 1.3 Enzymatic Assay [9]

27f Mps1 0.70
Cellular Mps1

Assay
[10]

27f (Antiproliferative) 6.0
A549 Cancer

Cells
[10]

Neurodegenerative Diseases
β-Amyloid Plaque Imaging: Imidazo[1,2-b]pyridazines have been developed as ligands for β-

amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[4] These compounds

serve as potential positron emission tomography (PET) radiotracers for imaging Aβ plaques

in the brain.[4] Structure-activity relationship (SAR) studies showed that a 2-(4'-

Dimethylaminophenyl) group was beneficial for high binding affinity, with compound 4

exhibiting a Kᵢ of 11.0 nM.[4]
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Compound ID
Substitution
Pattern

Kᵢ (nM) Reference

3

2-(4'-N,N-

dimethylaminophenyl)

-6-methoxy

24.3 [4]

4

2-(4'-N,N-

dimethylaminophenyl)

-6-(methylthio)

11.0 [4]

5

2-(4'-N,N-

dimethylaminophenyl)

-6-(2-fluoroethoxy)

129.2 [4]

Antiviral Activity
Picornavirus Inhibition: A series of 2-aminoimidazo[1,2-b]pyridazines were identified as a

novel class of inhibitors against human picornaviruses, including human rhinovirus (HRV),

poliovirus, and coxsackieviruses.[11][12][13] SAR studies indicated that an oxime linker

between the core and a phenyl moiety was favorable for activity, and the E geometry of the

oxime was critical.[12] Compound 7b demonstrated potent, broad-spectrum activity against a

panel of rhinoviruses and enteroviruses.[12]

Compound ID
Key Structural
Feature

IC₅₀ (µg/mL) Reference

(E)-7d
Oxime linker (E

isomer)
0.04 [12]

(Z)-7d
Oxime linker (Z

isomer)
> 10 [12]

(E)-13b
Vinyl carboxamide

linker
0.28 [12]

Immuno-inflammatory Diseases
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Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family,

mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[14]

Imidazo[1,2-b]pyridazines have been discovered as potent and selective allosteric inhibitors

that bind to the pseudokinase (JH2) domain of Tyk2, thereby suppressing cytokine-mediated

activation.[14][15] This offers a selective mechanism to treat various immuno-inflammatory

diseases.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridazine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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